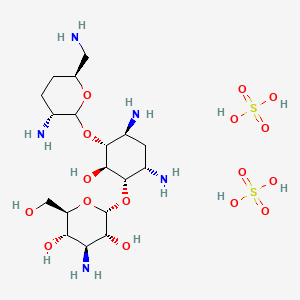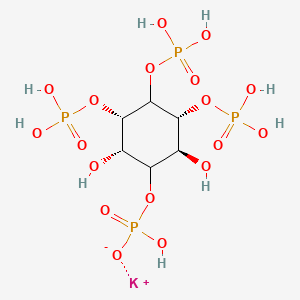
2-Amino-1-(2,5-dimethoxyphenyl)-1-propanone hydrochloride
Descripción general
Descripción
2-Amino-1-(2,5-dimethoxyphenyl)-1-propanone hydrochloride is a chemical compound with the empirical formula C10H15NO3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOC(CN)C1=C(OC)C=CC(OC)=C1 . The InChI key for this compound is VFRCNXKYZVQYLX-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
Optical Purity Studies : (S)-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, a derivative of 2-Amino-1-(2,5-dimethoxyphenyl)-1-propanone hydrochloride, has been synthesized in an optically pure form. This synthesis utilized Pictet-Spengler ring closure and demonstrated minimal racemization during the process (O'reilly, Derwin, & Lin, 1990).
Polymorphism in Pharmaceutical Compounds : Crystalline bupropion hydrochloride, a compound related to this compound, exhibits polymorphic forms with distinct molecular conformers in the solid state. Such studies are crucial in pharmaceuticals for understanding the stability and efficacy of drug formulations (Maccaroni, Malpezzi, Famulari, & Masciocchi, 2012).
Medicinal Chemistry Applications
- Cardioselective Beta-Adrenergic Blocking Agents : Research into 1-amino-3-aryloxy-2-propanols, closely related to this compound, has led to the development of cardioselective beta-blockers. The introduction of (3,4-dimethoxyphenethyl)amino groups resulted in significant improvements in cardioselectivity, which is vital for treating certain cardiovascular conditions (Hoefle, Hastings, Meyer, Corey, Holmes, & Stratton, 1975).
Biochemical Research
Solid-State Characterization : Studies on the formation of various derivatives of this compound have been conducted, revealing insights into acid treatment effects on birch lignin. Such research provides a deeper understanding of the biochemical transformations and applications of these compounds (Li, Lundquist, & Stenhagen, 1996).
Investigation of Inclusion Compounds : Research involving trans-1,3-bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone, a compound similar to this compound, has explored its crystallization and inclusion compounds with chloroform. Such studies are essential for understanding drug delivery mechanisms and the behavior of pharmaceuticals in different environments (Bardet, Foray, Li, Lundquist, & Stomberg, 1999).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with alpha-adrenergic receptors .
Mode of Action
It is suggested that it may act as a direct-acting sympathomimetic with selective alpha-adrenergic agonist activity .
Result of Action
It is suggested that it may have sympathomimetic effects due to its potential interaction with alpha-adrenergic receptors .
Propiedades
IUPAC Name |
2-amino-1-(2,5-dimethoxyphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3;/h4-7H,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZUJCDRFAWDRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)OC)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10721153 | |
| Record name | 2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10721153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103565-48-6 | |
| Record name | 2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10721153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(15,17-dichloro-3,10,20,27,34-pentaoxo-13,37-diazanonacyclo[20.15.0.02,11.04,9.012,21.014,19.023,36.026,35.028,33]heptatriaconta-1,4,6,8,11,14(19),15,17,21,23(36),24,26(35),28(33),29,31-pentadecaen-29-yl)benzamide](/img/structure/B1506885.png)


![7-[2-(Trimethylsilyl)ethynyl]-1H-indazole](/img/structure/B1506895.png)




![(4-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol](/img/structure/B1506917.png)


![3-Methyl-3H-pyrazolo[3,4-B]pyridine](/img/structure/B1506940.png)

